N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Lipophilicity Physicochemical properties Drug design

Researchers often face unreliable cross-coupling yields when using less reactive halogenated isoxazole scaffolds, leading to inconsistent SAR data. This compound solves that with a precisely positioned meta-iodo substituent, enabling efficient Pd-catalyzed diversification. - Reactive meta-iodo handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. - Serves as a leflunomide-core SAR probe with a built-in spectroscopic marker. - Iodine's anomalous signal facilitates SAD/MAD phasing for crystallography. - Simplified core (no 3-aryl competing group) streamlines reaction optimization.

Molecular Formula C11H9IN2O2
Molecular Weight 328.11 g/mol
CAS No. 61643-44-5
Cat. No. B12883947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS61643-44-5
Molecular FormulaC11H9IN2O2
Molecular Weight328.11 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)I
InChIInChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15)
InChIKeyMXZYTNVZQIFBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide – Core Identity and Compound Class


N-(3-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-44-5) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, with a molecular formula of C₁₁H₉IN₂O₂ and a molecular weight of 328.11 g/mol . Its structure features a 5-methyl-1,2-oxazole (isoxazole) core, a central 4-carboxamide linkage, and a 3-iodophenyl anilide moiety . Within the broader landscape of isoxazole carboxamides—which have been explored as TGR5 agonists, DHODH inhibitors, and anticancer leads—this compound represents a specific regioisomeric (4-carboxamide) and halogen-substitution (meta-iodo) variant [1]. Commercially, it is available from multiple suppliers as a research-grade building block with typical purities of 97–98% .

Why Regioisomeric or Close Analogs Cannot Replace This Compound


Isoxazole carboxamides are not commodity chemicals; minor structural variations—the position of the carboxamide on the isoxazole ring (3- vs. 4-), the halogen identity and its substitution site on the phenyl ring (meta vs. para), and the presence or absence of a 3-aryl substituent—produce divergent physicochemical, metabolic, and pharmacological profiles [1]. For example, the 5-methylisoxazole-4-carboxamide scaffold is the core of the clinically approved DHODH inhibitor leflunomide, whereas the isomeric 5-methylisoxazole-3-carboxamide scaffold yields compounds (UTL-5 series) that do not inhibit DHODH and exhibit distinct metabolic stability and toxicity profiles [2]. Consequently, procurement of an analog lacking the specific meta-iodo substitution pattern or the 4-carboxamide connectivity forfeits the precisely defined electronic, steric, and reactivity characteristics for which this compound is selected as a synthetic intermediate or SAR probe, making substitution a source of unpredictable outcomes in downstream synthesis or biological assays.

Quantitative Evidence vs. Closest Analogs


Meta-Iodo vs. Para-Iodo Substitution: Lipophilicity and Polarity Contrast

The meta-iodo substitution of the target compound (3-iodophenyl) yields distinct computed physicochemical properties compared to the para-iodo isomer (CAS 67790-01-6). The target compound has a higher computed logP (3.22 vs. 2.3) and a larger topological polar surface area (58.62 vs. 55.1 Ų) . The meta-iodo orientation also alters the dipole moment vector and the compound's hydrogen-bonding geometry due to the different spatial relationship between the iodine atom and the carboxamide NH .

Lipophilicity Physicochemical properties Drug design

4-Carboxamide vs. 3-Carboxamide Scaffold: Metabolic Fate and Target Engagement

The 5-methylisoxazole-4-carboxamide scaffold (as in the target compound and leflunomide) is mechanistically distinct from the isomeric 5-methylisoxazole-3-carboxamide scaffold (as in N-(3-iodophenyl)-5-methylisoxazole-3-carboxamide, CAS 930736-70-2). Song et al. (2014) demonstrated that 4-carboxamide scaffold compounds (e.g., leflunomide) undergo N–O bond cleavage upon metabolism to form active DHODH-inhibitory metabolites, whereas 3-carboxamide scaffold compounds (UTL-5 series) resist N–O bond cleavage and instead undergo peptide bond hydrolysis, yielding metabolites that do not inhibit DHODH in vitro [1]. Additionally, the 3-carboxamide series exhibited markedly lower acute toxicity than the 4-carboxamide series in comparative in vivo assessments [1].

Metabolic stability Scaffold comparison DHODH inhibition

Iodine as a Synthetic Handle: Cross-Coupling Reactivity Advantage

The iodine atom on the meta position of the phenyl ring serves as a privileged synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), where aryl iodides exhibit superior reactivity compared to the corresponding aryl bromides or chlorides . In contrast, the 3-aryl-substituted isoxazole-4-carboxamide analogs (e.g., 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide, CAS 349398-47-6) introduce additional steric bulk and electronic complexity at the 3-position of the isoxazole ring, which can interfere with both the cross-coupling reactivity at the iodo site and SAR interpretation . The target compound, lacking a 3-aryl substituent, provides a simpler, more tractable core for chemists performing library synthesis or late-stage functionalization.

Cross-coupling Synthetic intermediate Heavy atom reactivity

Best-Fit Research and Industrial Application Scenarios


Parallel Library Synthesis via Cross-Coupling

The meta-iodo substituent on the phenyl ring provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries around the 5-methylisoxazole-4-carboxamide core. The absence of a competing 3-aryl substituent on the isoxazole ring simplifies reaction optimization and product purification, making this compound a pragmatic core scaffold for SAR exploration programs targeting isoxazole-carboxamide biological space [1].

Halogen Substitution Position Effects on Membrane Permeability

The computed logP difference of nearly one unit between the meta-iodo (logP 3.22) and para-iodo (logP 2.3) isomers makes the target compound a useful matched-pair probe for investigating how iodine substitution position modulates passive membrane permeability, non-specific protein binding, and cellular accumulation in isoxazole-carboxamide series. Researchers can use this compound alongside its para-iodo isomer (CAS 67790-01-6) to experimentally validate in silico permeability predictions.

4-Carboxamide Scaffold for DHODH Enzyme Target Studies

Given that the 5-methylisoxazole-4-carboxamide scaffold is the core of the clinically validated DHODH inhibitor leflunomide, and that the 4-carboxamide connectivity is critical for N–O bond metabolic cleavage leading to active metabolite formation [1], this compound can serve as a simplified core for investigating structure-metabolism relationships in the 4-carboxamide class. Its unique meta-iodo substitution offers a spectroscopic handle (NMR, mass spectrometry) absent in leflunomide, facilitating metabolite identification studies.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing

The covalently bound iodine atom (atomic number 53) in the target compound provides a strong anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in macromolecular X-ray crystallography. Compared to the more commonly used brominated or chlorinated isoxazole carboxamide derivatives, the iodinated analog offers superior phasing power, potentially enabling structure determination of protein-ligand complexes at lower resolution or with smaller crystals .

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